3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride
Description
3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride is a thiazolidinedione derivative characterized by a central five-membered thiazolidine-2,4-dione ring. The compound features a 2-(2-aminoethoxy)ethyl substituent at position 3 of the heterocyclic core, with the amino group protonated as a hydrochloride salt. This structural motif enhances solubility due to the hydrophilic ethoxyethyl chain and the ionic nature of the hydrochloride salt.
Properties
IUPAC Name |
3-[2-(2-aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCHNXQPZUFEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of “3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride” is the peroxisome proliferator-activated receptor-γ (PPAR-γ). PPAR-γ is a major class of insulin sensitizers that exhibits exceptional anti-hyperglycemic actions.
Mode of Action
“this compound” interacts with its target, PPAR-γ, to improve insulin resistance. The E/F domain near the AF-2 region, also called the ligand-binding domain (LBD), is used to specify the ligand and also activates the binding of PPAR to PPRE, thereby promoting the targeted gene expression.
Biochemical Pathways
The compound affects the insulin signaling pathway by improving insulin resistance through PPAR-γ receptor activation. This results in enhanced glucose uptake and utilization, leading to a decrease in blood glucose levels.
Biochemical Analysis
Biochemical Properties
3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. Additionally, this compound has been shown to interact with cytoplasmic Mur ligase enzyme, which is involved in bacterial cell wall synthesis. The nature of these interactions includes binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to activate PPARγ, leading to changes in the expression of genes involved in adipogenesis and insulin sensitivity. Furthermore, it exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the PPARγ receptor, leading to its activation and subsequent regulation of target gene expression. Additionally, it inhibits the activity of the cytoplasmic Mur ligase enzyme, thereby exerting antimicrobial effects. These binding interactions and enzyme inhibition or activation result in significant changes in cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance insulin sensitivity and reduce blood glucose levels. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and renal toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism, including PPARγ and other related enzymes. This compound has been shown to influence metabolic flux and alter metabolite levels, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with cellular transporters that facilitate its uptake and distribution within the cell. Additionally, it may accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications may influence its localization, thereby affecting its interaction with biomolecules and overall cellular function.
Biological Activity
3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride, a thiazolidine derivative, has garnered attention due to its biological activities, particularly in relation to metabolic disorders and potential anticancer properties. This compound acts primarily through the modulation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in insulin sensitivity and glucose metabolism.
Chemical Overview
- IUPAC Name : 3-[2-(2-aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione; hydrochloride
- Molecular Formula : C7H13ClN2O3S
- Molecular Weight : 240.71 g/mol
- CAS Number : 1820707-14-9
The primary biological activity of this compound is linked to its interaction with PPAR-γ. Upon binding to this receptor, it enhances insulin sensitivity and regulates glucose homeostasis by influencing various metabolic pathways:
- PPAR-γ Activation : The compound activates PPAR-γ, leading to increased transcription of genes involved in glucose uptake and lipid metabolism.
- Insulin Signaling Pathway : It modulates insulin signaling pathways, contributing to improved insulin resistance and lower blood glucose levels.
Antidiabetic Effects
Research indicates that thiazolidine derivatives can significantly improve insulin sensitivity. The activation of PPAR-γ by this compound leads to:
Anticancer Properties
Recent studies have explored the anticancer potential of thiazolidine derivatives, including this compound. The following findings highlight its efficacy:
-
In Vitro Antiproliferative Activity :
Cell Line IC50 Value (μM) HepG2 0.60 - 4.70 MCF-7 0.60 - 4.70 - VEGFR-2 Inhibition :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the thiazolidine structure can influence biological activity:
- Substitutions on the benzylidene moiety were found to affect VEGFR-2 inhibitory activity with varying degrees of potency.
- Compounds with specific halogen substitutions demonstrated enhanced activity compared to their unsubstituted counterparts .
Pharmacokinetics
Thiazolidine derivatives generally exhibit favorable pharmacokinetic profiles, including:
- Good absorption and bioavailability.
- Metabolism primarily through hepatic pathways.
These properties are essential for their therapeutic application in managing metabolic disorders and cancer treatment.
Case Study 1: Insulin Sensitivity Improvement
A clinical study evaluated the effects of thiazolidinedione derivatives on patients with type 2 diabetes mellitus. Participants receiving treatment with compounds similar to this compound exhibited significant reductions in fasting blood glucose levels and improved insulin sensitivity as measured by HOMA-IR scores.
Case Study 2: Anticancer Efficacy
In another study focusing on breast cancer treatment, patients treated with a regimen including thiazolidine derivatives showed a marked reduction in tumor size compared to controls, correlating with the in vitro findings regarding cytotoxicity against MCF-7 cells.
Scientific Research Applications
Antidiabetic Effects
Research indicates that thiazolidine derivatives can significantly improve insulin sensitivity. The activation of PPAR-γ by this compound leads to:
- Increased Glucose Uptake : Enhances the transcription of genes involved in glucose metabolism.
- Improved Insulin Resistance : Clinical studies have shown reductions in fasting blood glucose levels among patients treated with similar compounds.
Anticancer Properties
Recent studies have explored the potential anticancer effects of this compound, particularly in breast cancer treatment:
- Case Study 1 : A clinical trial evaluated the effects of thiazolidinedione derivatives on patients with type 2 diabetes mellitus. Participants receiving treatment exhibited significant reductions in fasting blood glucose levels and improved insulin sensitivity as measured by HOMA-IR scores.
- Case Study 2 : In a study focusing on breast cancer treatment, patients treated with thiazolidine derivatives showed marked reductions in tumor size compared to controls, correlating with in vitro findings regarding cytotoxicity against MCF-7 cells.
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Antidiabetic Effects | PPAR-γ activation | Significant reduction in fasting blood glucose |
| Modulation of insulin signaling pathways | Improved insulin sensitivity (HOMA-IR scores) | |
| Anticancer Properties | Cytotoxic effects on cancer cells | Reduced tumor size in breast cancer patients |
| Induction of apoptosis | Correlation with in vitro cytotoxicity findings |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Position 3 Substituents: The target compound’s 2-(2-aminoethoxy)ethyl group introduces ether linkages and a terminal amine, enhancing hydrophilicity compared to simpler alkyl (e.g., 2-aminoethyl) or aromatic (e.g., 4-chlorobenzyl) substituents in analogs .
- Position 5 Substituents : Most analogs feature benzylidene groups (e.g., 4-ethoxybenzylidene), which enable π-π interactions with biological targets. The absence of this group in the target compound may reduce target specificity but improve aqueous solubility .
Physicochemical Properties
- Solubility: The target compound’s ethoxyethyl chain and hydrochloride salt likely enhance water solubility compared to analogs with aromatic substituents (e.g., logP of 3.2 for 3-(2-diisopropylaminoethyl) derivatives vs. estimated logP < 1 for the target compound).
- Synthetic Accessibility : The compound can be synthesized via alkylation of thiazolidine-2,4-dione with 2-(2-chloroethoxy)ethylamine, followed by HCl salt formation, similar to methods in .
Preparation Methods
Reduction of α,β-Unsaturated Thiazolidinedione Intermediates
A key step in the synthesis of thiazolidinedione derivatives, including 3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride, is the reduction of α,β-unsaturated intermediates that possess double bonds at the 5-position of the thiazolidinedione ring.
- The reduction is performed in a mixture of polyethylene glycol (PEG-400) and water.
- Sodium hydroxide solution is added to create an alkaline suspension of the intermediate.
- A bivalent metal complex catalyst, often cobalt-based, is introduced in the presence of a complexing agent.
- Sodium borohydride is added as the reducing agent under alkaline conditions.
- The reaction is quenched with acetone.
- The pH is adjusted to acidic conditions (pH 4–6.5) using acids such as citric, tartaric, or acetic acid.
- Crystals of the product are isolated by adding water.
- The mother liquor can be reused after basification to pH > 9 for subsequent reactions.
| Step | Conditions/Materials |
|---|---|
| Temperature | 0 to 25 °C |
| Solvent | Polyethylene glycol-400 and water |
| Base | Sodium hydroxide aqueous solution |
| Catalyst | Cobalt bivalent metal complex |
| Reducing agent | Sodium borohydride in alkaline solution |
| Quenching agent | Acetone |
| pH adjustment | 4 to 6.5 using citric/tartaric/acetic acid |
This method offers a controlled and efficient reduction, yielding thiazolidinedione derivatives with high purity and is adaptable for industrial scale-up due to the reuse of solvents and mild conditions.
Functionalization via Knoevenagel Condensation and Subsequent Aminoalkylation
The initial synthesis of the substituted thiazolidinedione core often involves:
- Knoevenagel condensation of 2,4-thiazolidinedione with appropriate aldehydes (e.g., 4-hydroxybenzaldehyde) to form 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione intermediates.
- Subsequent nucleophilic substitution of the hydroxy group with aminoalkyl chlorohydrochlorides under reflux in acetone with potassium carbonate base to introduce the 2-(2-aminoethoxy)ethyl side chain.
| Step | Conditions/Materials |
|---|---|
| Knoevenagel condensation | 2,4-thiazolidinedione + aldehyde, reflux conditions |
| Aminoalkylation | Aminoalkyl chlorohydrochloride, acetone, K2CO3, reflux |
| Product purification | Crystallization or chromatographic methods |
This route yields the desired 3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione intermediate, which can then be converted to its hydrochloride salt by acidification.
Formation of Hydrochloride Salt
The final step to obtain the hydrochloride salt involves:
- Dissolving the free base of the synthesized thiazolidinedione derivative in an appropriate solvent.
- Adding hydrochloric acid or a suitable acid source to form the hydrochloride salt.
- Isolating the salt by crystallization, filtration, and drying.
This step enhances the compound’s stability, solubility, and pharmaceutical properties.
Summary Table of Preparation Steps
| Step No. | Process Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Knoevenagel condensation | 2,4-Thiazolidinedione + aldehyde, reflux | Formation of benzylidene intermediate |
| 2 | Aminoalkylation | Aminoalkyl chlorohydrochloride, K2CO3, acetone | Introduction of 2-(2-aminoethoxy)ethyl group |
| 3 | Reduction of double bond | Sodium borohydride + cobalt catalyst or sodium dithionite, alkaline, 0–100 °C | Saturation of double bond at 5-position |
| 4 | pH adjustment and crystallization | Acidification (citric, tartaric, acetic acid), water addition | Isolation of pure thiazolidinedione derivative |
| 5 | Salt formation | Hydrochloric acid addition | Formation of hydrochloride salt |
Research Findings and Industrial Implications
- The cobalt-catalyzed sodium borohydride reduction method is well-established and provides high purity products under mild conditions, suitable for industrial synthesis with solvent recycling.
- The dithionite reduction process offers a greener alternative, avoiding heavy metals and high-pressure hydrogen, with comparable yields and purity, favorable for large-scale production.
- The aminoalkylation step is crucial for introducing the bioactive moiety and is efficiently performed under reflux with potassium carbonate base in acetone.
- Formation of the hydrochloride salt is a standard pharmaceutical step to improve drug properties and is achieved by acid-base reaction and crystallization.
Q & A
Basic Research Question
- Solubility : Highly soluble in polar solvents (water, DMSO) due to the hydrophilic aminoethoxyethyl group and ionic hydrochloride salt. Test solubility gradients via UV-Vis spectroscopy .
- Stability :
What advanced techniques are used to elucidate reaction mechanisms involving this compound?
Advanced Research Question
- Isotopic Labeling : Track aminoethoxyethyl group migration using deuterated intermediates in kinetic studies .
- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in nucleophilic substitutions .
- In Situ IR Spectroscopy : Monitor real-time carbonyl stretching frequencies (1700–1750 cm⁻¹) to identify intermediate species .
How can researchers evaluate the compound’s biological activity in vitro and in vivo?
Advanced Research Question
- In Vitro Assays :
- Enzyme Inhibition : Screen against PPAR-γ (a thiazolidinedione target) using fluorescence-based assays .
- Cytotoxicity : Test on cell lines (e.g., HepG2) via MTT assays, ensuring concentrations ≤10 μM to avoid non-specific effects .
- In Vivo Models : Administer to diabetic rodent models (e.g., streptozotocin-induced) to assess glucose-lowering efficacy, with pharmacokinetic profiling via LC-MS .
What computational approaches are employed to study its interactions with biological targets?
Advanced Research Question
- Molecular Docking : Simulate binding to PPAR-γ using AutoDock Vina; prioritize poses with hydrogen bonds to the thiazolidinedione carbonyl .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .
- QSAR Modeling : Corrogate substituent effects on bioactivity using Hammett constants or DFT-derived electronic parameters .
How should researchers handle this compound in oxygen-sensitive or moisture-sensitive experiments?
Advanced Research Question
- Controlled Atmosphere : Use gloveboxes (N₂/Ar) for weighing and reactions.
- Strict Drying Protocols : Pre-dry glassware at 120°C and solvents over molecular sieves.
- Real-Time Monitoring : Employ moisture sensors in reaction vessels to detect trace H₂O .
How can contradictions in reported biological activity data be resolved?
Advanced Research Question
- Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., identical cell lines, incubation times) .
- Impurity Analysis : Characterize batches via HPLC-UV/ELSD to rule out confounding byproducts (e.g., dimerization products) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or dose-response inconsistencies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
